2-(2,4-Dimethylphenyl)acetohydrazide
Description
2-(2,4-Dimethylphenyl)acetohydrazide is an organic compound featuring a phenyl ring substituted with two methyl groups at the 2- and 4-positions, linked to an acetohydrazide moiety (-CH₂-CONH-NH₂). This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICNLIMIBXUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)acetohydrazide typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylphenylacetic acid.
Reduction: Formation of 2-(2,4-dimethylphenyl)ethylamine.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
Synthesis of 2-(2,4-Dimethylphenyl)acetohydrazide
The synthesis of this compound typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine or its derivatives. The process can be optimized through various methods including conventional heating and ultrasound-assisted techniques, which have been shown to enhance yield and reduce reaction time.
Biological Activities
The compound has demonstrated a range of biological activities that make it a candidate for further research:
- Antimicrobial Activity : Studies have shown that derivatives of acetohydrazides exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results .
- Anticancer Properties : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation. In vitro studies on similar compounds revealed effective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), suggesting potential for developing anticancer agents .
- Herbicidal Activity : Some studies have explored the herbicidal properties of hydrazine derivatives. Compounds with structural similarities to this compound have shown effectiveness against common agricultural weeds, indicating potential applications in agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazone derivatives demonstrated that this compound exhibited moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific bacterial strain tested .
Case Study 2: Anticancer Activity
In a comparative study of hydrazone derivatives against HepG2 cells, it was found that modifications in the phenyl ring significantly influenced the compounds' anticancer efficacy. The study reported that certain derivatives exhibited IC50 values as low as 20 µg/mL, indicating strong potential for therapeutic development .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences and similarities between 2-(2,4-Dimethylphenyl)acetohydrazide and related compounds:
| Compound Name | Molecular Formula | Substituent Positions | Key Structural Features | Similarity Index* |
|---|---|---|---|---|
| This compound | C₁₀H₁₄N₂O | 2,4-dimethylphenyl | Two methyl groups on phenyl ring | Reference |
| 2-(2,3-Dimethylphenoxy)acetohydrazide | C₁₀H₁₄N₂O₂ | 2,3-dimethylphenoxy | Phenoxy linker; methyl groups at 2,3 | 0.96 |
| 2-(4-Nitrophenyl)acetohydrazide | C₈H₉N₃O₃ | 4-nitrophenyl | Nitro group at para position | 0.82 |
| 2-(2-Chloro-4-fluorophenyl)acetohydrazide | C₈H₈ClFN₂O | 2-Cl, 4-F | Halogen substituents (Cl, F) | 0.74 |
| 2-(4-Methylphenyl)acetohydrazide | C₉H₁₂N₂O | 4-methylphenyl | Single methyl group at para position | 0.89 |
*Similarity indices are calculated based on structural overlap (e.g., substituent type/position, backbone similarity).
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methyl groups are electron-donating, while nitro (in 2-(4-Nitrophenyl)acetohydrazide) and halogen substituents (e.g., Cl, F) are electron-withdrawing. This alters reactivity and interaction with enzymes or receptors .
- Phenoxy vs. Phenyl Linkers: Compounds with phenoxy linkers (e.g., 2-(2,3-Dimethylphenoxy)acetohydrazide) exhibit increased polarity and altered pharmacokinetics compared to phenyl-linked analogs .
Antimicrobial and Anticancer Activity
- Triazole- and Sulfanyl-Containing Analogs : Compounds like 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide () demonstrate enhanced antimicrobial activity due to sulfanyl and triazole groups, which are absent in the target compound. This highlights the role of heterocyclic moieties in bioactivity .
- Hydrazone Derivatives : N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide analogs () show acetylcholinesterase (AChE) inhibition, with IC₅₀ values up to 29.5 µM. The dimethylphenyl analog may lack this activity due to the absence of a nitro group, which is critical for electron-deficient interactions with AChE .
Solubility and Lipophilicity
- Methoxy Substitutions : Compounds like N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide () exhibit improved aqueous solubility compared to dimethylphenyl analogs, owing to the methoxy group’s polarity .
- Halogenated Analogs : 2-(2-Chloro-4-fluorophenyl)acetohydrazide () has higher lipophilicity (ClogP ~2.1) than the target compound (ClogP ~1.8), influencing membrane permeability .
Q & A
Q. What are the common synthetic routes for preparing 2-(2,4-Dimethylphenyl)acetohydrazide and its derivatives?
The synthesis typically involves:
- Condensation reactions : Reacting 2,4-dimethylphenylhydrazine with carbonyl-containing compounds (e.g., 3-methoxybenzaldehyde) under reflux in ethanol .
- Acetylation : Treating intermediates with trifluoroacetic anhydride in dichloromethane to introduce trifluoroacetyl groups .
- Hydrazide formation : Refluxing ethyl esters with hydrazine hydrate (85%) for 5–6 hours to yield acetohydrazides . Key steps require precise control of temperature, solvent choice, and stoichiometry to maximize yield (>70%) .
Q. Which analytical techniques are essential for characterizing this compound during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon signal assignments (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 350.34 for J147) and fragmentation patterns .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Recrystallization : Use ethanol or methanol to remove impurities, achieving >98% purity .
- Column Chromatography : Separate byproducts using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
- HPLC Analysis : Quantify purity with reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the key considerations for storing and handling this compound in laboratory settings?
Q. What preliminary assays are recommended to assess the biological activity of this compound derivatives?
- Enzyme Inhibition : Measure IC50 values against targets like α-glucosidase (e.g., compound 212: IC50 = 6.84 µM) using spectrophotometric assays .
- Cytotoxicity Testing : Employ MTT assays on cell lines (e.g., SH-SY5Y neurons) to evaluate neuroprotective effects .
- In Vivo Actoprotection : Assess anti-fatigue effects in rodent models via forced swimming tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- pH Control : Maintain slightly acidic conditions (pH 5–6) during cyclization to prevent salt formation and enhance yield .
- Catalysts : Add glacial acetic acid (2–3 drops) to accelerate Schiff base formation in condensation reactions .
- Solvent Selection : Use ethanol for reflux due to its polarity, which stabilizes intermediates and reduces side reactions .
Q. What strategies are effective in resolving contradictory biological activity data among structurally similar analogs?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,4-dimethylbenzylidene reduces actoprotection, while 4-chlorobenzylidene enhances it) .
- Dose-Response Curves : Validate activity trends across multiple concentrations to rule out false positives .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., steric hindrance from bulky substituents) .
Q. How does the introduction of different substituents affect the pharmacokinetic properties of this compound derivatives?
- Lipophilicity : Electron-withdrawing groups (e.g., –CF3) increase blood-brain barrier penetration (e.g., J147 brain half-life = 2.5 hours) .
- Metabolic Stability : Methoxy groups reduce hepatic clearance by blocking oxidative metabolism .
- Plasma Protein Binding : Hydrophobic substituents (e.g., naphthyl) enhance albumin binding, prolonging half-life .
Q. What computational methods are employed to predict the binding affinity of derivatives with target enzymes?
- Molecular Docking : Use AutoDock Vina to simulate interactions with α-glucosidase active sites (e.g., hydrogen bonds with Asp214 and Glu276) .
- DFT Calculations : Estimate lattice energies and hydrogen-bonding patterns for crystal structure validation .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC50 values .
Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound complexes?
- SHELX Refinement : Resolve torsional angles and hydrogen-bond networks in crystal structures (e.g., C–N–N–C dihedral angles ~120°) .
- Twinned Data Analysis : Apply SHELXL for high-resolution refinement of macromolecular complexes .
- Cambridge Structural Database (CSD) Cross-Validation : Compare derived bond lengths/angles with published analogs (e.g., C=O bond ~1.23 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
